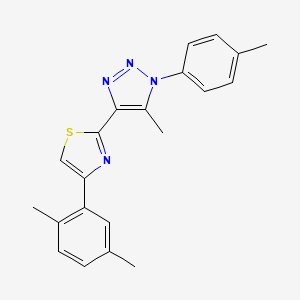
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazole and triazole derivatives often involves multi-step chemical processes, starting from readily available precursors. For instance, compounds analogous to our molecule of interest have been synthesized in high yields through reactions involving dimethylformamide as a solvent and characterized by single crystal diffraction, illustrating the method's efficiency in producing isostructural materials with precise molecular arrangements (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of related thiazole derivatives reveals a planar configuration except for certain groups that may be oriented perpendicularly, indicating a complex spatial arrangement. These structures are often determined through crystallization and single-crystal X-ray diffraction, offering insights into the molecule's geometry and electronic distribution (Özdemir et al., 2010).
Chemical Reactions and Properties
Thiazole and triazole compounds are known for participating in a variety of chemical reactions, contributing to their diverse chemical properties. Their reactivity can be tailored through the introduction of different functional groups, leading to compounds with significant pharmacological potential. For example, the synthesis of triazolothiadiazoles as antimicrobial agents demonstrates the chemical versatility and potential application of such compounds in medicinal chemistry (Reddy et al., 2010).
Physical Properties Analysis
The physical properties of thiazole and triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be studied through techniques like NMR spectroscopy, mass spectrometry, and crystallography. For instance, the determination of crystal structures through X-ray diffraction provides valuable information on the compound's stability and physical behavior (Nanjunda-Swamy et al., 2005).
Chemical Properties Analysis
The chemical properties of thiazole and triazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in defining their application scope. These properties are determined by the functional groups present in the molecule and their electronic interactions, which can be elucidated through computational studies and experimental data. Investigations into the synthesis and properties of thiazole-containing compounds highlight the importance of structural features in influencing the compound's chemical behavior and potential applications (Fedotov & Hotsulia, 2023).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole has been synthesized and structurally characterized, demonstrating potential in the field of organic synthesis and molecular structure analysis (Kariuki et al., 2021).
Derivative Synthesis for Antimicrobial and Antimycobacterial Applications
- A study on the synthesis of derivatives containing the 1,2,3-triazole moiety, including thiazolyl and pyrazole derivatives, highlighted their antimicrobial and antimycobacterial potential, suggesting the use of these compounds in developing new treatments against bacterial and mycobacterial infections (Jagadale et al., 2020).
Potential in Antimicrobial Drug Development
- The compound's derivatives have been evaluated for their antibacterial activities, indicating their potential in the development of new antimicrobial drugs. This aspect is critical in the ongoing fight against antibiotic-resistant strains of bacteria (Zhang et al., 2010).
Exploration of Thiazole and Triazole Derivatives in Cancer Research
- Derivatives of 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole have been synthesized and evaluated for their potential as EGFR kinase inhibitors. These findings are significant in the context of anticancer drug discovery, providing a pathway for developing new therapeutic agents (Lv et al., 2011).
Contribution to Heterocyclic Chemistry
- The compound plays a role in the synthesis of novel heterocyclic structures, contributing to the broader field of heterocyclic chemistry, which is vital in drug development and material science (Hunnur et al., 2005).
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-6-9-17(10-7-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-11-14(2)5-8-15(18)3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVNLMYRJBUBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)
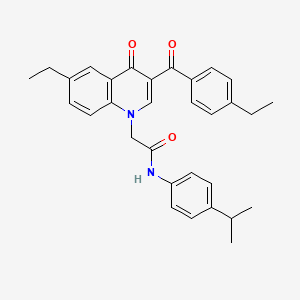
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
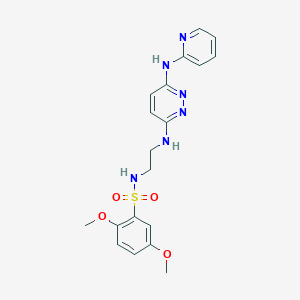
![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)
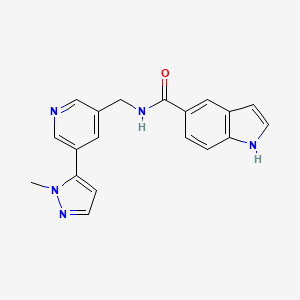
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
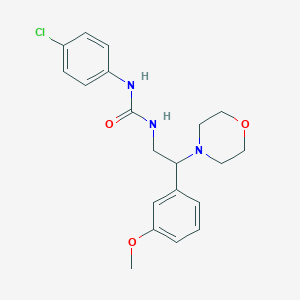
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)
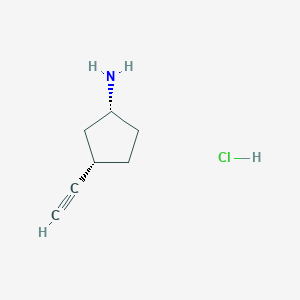
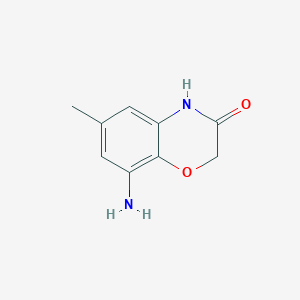
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)